Asaley acid

Cell cycle phase specificity Alkylating agent pharmacology Chinese hamster ovary cells

Asaley acid (N-Acetylmelphalanylleucine; N-Acetyl-L-sarcolysin-L-leucine; CAS 347400-96-8) is an L-leucine derivative of the nitrogen mustard alkylating agent melphalan. The compound bears a bis(2-chloroethyl)amino phenyl moiety that alkylates and crosslinks DNA, disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells.

Molecular Formula C21H31Cl2N3O4
Molecular Weight 460.4 g/mol
CAS No. 347400-96-8
Cat. No. B1193179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsaley acid
CAS347400-96-8
SynonymsN-Acetylmelphalanylleucine;  N-Acetyl-melphalan-L-leucine; 
Molecular FormulaC21H31Cl2N3O4
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)C
InChIInChI=1S/C21H31Cl2N3O4/c1-14(2)12-19(21(29)30)25-20(28)18(24-15(3)27)13-16-4-6-17(7-5-16)26(10-8-22)11-9-23/h4-7,14,18-19H,8-13H2,1-3H3,(H,24,27)(H,25,28)(H,29,30)/t18-,19-/m0/s1
InChIKeyRNGMBZXFENQKJV-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Asaley Acid (CAS 347400-96-8): DNA-Alkylating L-Leucine Melphalan Derivative for Antineoplastic Research


Asaley acid (N-Acetylmelphalanylleucine; N-Acetyl-L-sarcolysin-L-leucine; CAS 347400-96-8) is an L-leucine derivative of the nitrogen mustard alkylating agent melphalan [1]. The compound bears a bis(2-chloroethyl)amino phenyl moiety that alkylates and crosslinks DNA, disrupting DNA synthesis and inducing cell death in rapidly dividing cancer cells [1][2]. Asaley was advanced to clinical evaluation in the 1970s, where an oral dosing schedule of 800 mg/m²/day × 4 days at 5–6 week intervals was established in 73 evaluable patients [2]. Structurally, it belongs to the sarcolysin peptide family alongside asalin (N-acetylsarcolysylvaline ethyl ester) and asalei (ethyl ester of acetyl-sarcolysine-L-leucine), and is catalogued under NSC 167780 [3].

Why Alkylating Agent Substitution Is Not Straightforward: The Case for Asaley Acid Procurement


Although Asaley shares the bis(2-chloroethyl)amino warhead with melphalan and chlorambucil and produces DNA crosslinks, its L-leucine appendage confers a distinct pharmacological profile that precludes simple interchange. NCI-60 COMPARE analysis reveals a Pearson correlation coefficient of only 0.451 between Asaley and melphalan GI50 profiles, indicating substantially divergent cell-line sensitivity patterns despite shared alkylating chemistry . Moreover, Asaley preferentially kills cells in the G1 phase of the cell cycle—a property shared with cisplatin but not with bleomycin (G2+M) or adriamycin (S phase)—meaning its scheduling and combination rationale differ from other DNA-damaging agents [1]. The compound is orally bioavailable with a defined clinical dosing regimen (800 mg/m²/day × 4 days every 5–6 weeks), in contrast to the predominantly intravenous administration of melphalan and cyclophosphamide, carrying implications for both experimental design and procurement specification [2].

Asaley Acid Differential Evidence: Quantitative Comparator Data Against Melphalan, Cisplatin, and Class-Level Alkylators


G1-Phase-Selective Cytotoxicity Distinguishes Asaley from Bleomycin (G2+M) and Adriamycin (S Phase)

In a head-to-head cell-cycle cytotoxicity comparison using Chinese hamster ovary (CHO) cells synchronized by centrifugal elutriation, Asaley preferentially killed cells in the G1 phase, a pattern shared with cis-DDP (cisplatin) and Yoshi 864. By contrast, bleomycin (BLM) preferentially killed cells in the G2+M phase, and adriamycin (ADR) was most cytotoxic to cells in middle-to-late S phase [1]. This differential G1-phase selectivity means Asaley's cytotoxic window is fundamentally misaligned with S-phase- or G2+M-phase-targeted agents, making generic substitution pharmacologically unsound.

Cell cycle phase specificity Alkylating agent pharmacology Chinese hamster ovary cells

Oral Dosing Regimen of 800 mg/m²/day × 4 Days Establishes a Non-Parenteral Administration Route Absent in Melphalan and Cyclophosphamide Standard Regimens

A Phase I/II clinical evaluation in 73 evaluable patients established that the appropriate oral dose of Asaley for patients with adequate bone marrow is 800 mg/m²/day administered for 4 consecutive days, repeated at 5–6 week intervals [1]. This represents a defined oral intermittent schedule. The most common toxicities were myelosuppression, nausea, and vomiting [1]. In contrast, the parent compound melphalan is predominantly administered intravenously in modern oncology practice (though an oral formulation exists, its bioavailability is highly variable and not typically given on this specific 4-day intermittent schedule), and cyclophosphamide is also primarily intravenous. The availability of a reproducible oral dosing schedule makes Asaley relevant for oral drug delivery research and for experimental models where chronic oral administration is preferred.

Oral chemotherapy Clinical dosing schedule Pharmacokinetics

NCI-60 COMPARE: Asaley GI50 Profile Diverges from Melphalan Despite Shared Mustard Warhead (PCC = 0.451)

NCI-60 COMPARE analysis of GI50 profiles across 60 human cancer cell lines yielded a Pearson correlation coefficient (PCC) of 0.451 between Asaley and melphalan . While this indicates a positive correlation consistent with their shared bis(2-chloroethyl)amino alkylating warhead, the correlation is far from unity. For context, closely mechanistically identical agent pairs in COMPARE typically yield PCC values >0.7. The moderate correlation of 0.451 implies that approximately 20% of the variance in cell-line sensitivity is shared (R² ≈ 0.20), leaving ~80% of the sensitivity pattern unexplained by the common alkylating mechanism. This divergence is attributable to the L-leucine moiety modulating cellular uptake, intracellular trafficking, or DNA-adduct processing .

NCI-60 panel COMPARE analysis Pearson correlation

Lack of Cross-Resistance in PurR-Mutant Multidrug-Resistant Carcinoma Cells Differentiates Asaley from Multiple Chemotypes

In a cross-resistance profiling study using PurR (puromycin-resistant) mutant sublines of a human carcinoma multidrug-resistant (MDR) cell line, Asaley exhibited no significant cross-resistance, in contrast to numerous other anticancer agents [1]. The PurR mutants showed increased resistance to a range of antimitotic drugs but remained sensitive to Asaley, along with a distinct set of agents including AT-125, 5-azacytidine, azaserine, melphalan, mitomycin C, and several others [1]. This finding positions Asaley within a subset of alkylating agents that retain activity in this specific MDR context, whereas other chemotypes (particularly antimitotics) lose efficacy. However, it should be noted that melphalan itself also lacked cross-resistance in this model, so this differentiation is primarily against non-alkylator chemotypes rather than against close structural analogs.

Multidrug resistance Cross-resistance profiling PurR mutants

Optimal Application Scenarios for Asaley Acid in Cancer Pharmacology and Drug Development Research


Cell-Cycle-Phase-Specific Cytotoxicity Studies Requiring G1-Selective DNA-Damaging Agents

Investigators using synchronized cell populations to study cell-cycle-dependent chemotherapy effects can employ Asaley as a G1-selective alkylating agent control, distinct from S-phase-selective (hydroxyurea, cytarabine) or G2+M-selective (bleomycin) agents. The direct head-to-head evidence from centrifugal elutriation-synchronized CHO cells establishes Asaley's G1-preferential killing pattern alongside cisplatin and Yoshi 864 [1]. This scenario is particularly relevant for studying the mechanistic interplay between DNA crosslink repair pathways (e.g., Fanconi anemia pathway, nucleotide excision repair) and cell-cycle checkpoint activation in G1.

Oral Alkylating Agent Pharmacology and Pharmacokinetic Modeling

Asaley's clinically defined oral intermittent schedule (800 mg/m²/day × 4 days every 5–6 weeks) provides a foundation for oral drug delivery research, bioavailability optimization, and preclinical PK/PD modeling of orally administered DNA-alkylating agents [1]. Unlike melphalan, whose oral bioavailability is erratic and poorly predictable, Asaley was specifically developed and clinically tested via the oral route, making it suitable for studies focused on oral chemotherapy feasibility, GI absorption of nitrogen mustards, and development of oral metronomic or intermittent alkylating agent regimens.

NCI-60 Panel Mechanistic Fingerprinting and COMPARE-Based Target Deconvolution

The NCI-60 GI50 profile of Asaley, with its Pearson correlation coefficient of 0.451 relative to melphalan, provides a distinct COMPARE fingerprint for mechanism-of-action studies [1]. Investigators using COMPARE analysis for target deconvolution of novel compounds can use Asaley's profile as one reference point within the alkylating agent cluster, while recognizing that its divergence from melphalan means it occupies a unique position in the mechanistic landscape. This scenario is valuable for drug discovery programs seeking to identify compounds with novel DNA-damaging mechanisms that are not fully captured by melphalan correlation alone.

Sarcolysin Peptide Structure-Activity Relationship (SAR) and Prodrug Design Studies

Asaley belongs to a family of sarcolysin peptides that includes asalin (N-acetylsarcolysylvaline ethyl ester) and asalei (ethyl ester of acetyl-sarcolysine-L-leucine). Comparative SAR studies across this series, including rodent tumor models where Asaley demonstrated enhanced activity relative to parent sarcolysin against some tumors [1], can inform the design of amino-acid-conjugated nitrogen mustard prodrugs. Researchers investigating how L-amino acid conjugation (leucine vs. valine vs. phenylalanine) modulates tumor selectivity, cellular uptake via amino acid transporters, and therapeutic index can use Asaley as the L-leucine reference compound within this series.

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